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molecular formula C19H13Cl2O2P B8534929 2,6-Dichlorobenzoyl diphenylphosphine oxide CAS No. 75980-62-0

2,6-Dichlorobenzoyl diphenylphosphine oxide

Cat. No. B8534929
M. Wt: 375.2 g/mol
InChI Key: JLLAWIKMLAQZCZ-UHFFFAOYSA-N
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Patent
US05679863

Procedure details

To 15 g (0.04 mol) of α-hydroxy-(2,6-dichorobenzyl)-diphenyl phosphine oxide and 0.4 g (1.5 mmol) of vanadyl(IV) bis-acetylacetonate in 100 g of chlorobenzene there were added 12.9 g (0.1 mol) 70 wt % strength aqueous tert-butylhydroperoxide, and the mixture was kept at 70° C. for 5 h. The product was isolated by crystallization. Yield: 64%, mp 156°-158° C.
Name
α-hydroxy-(2,6-dichorobenzyl)-diphenyl phosphine oxide
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
vanadyl(IV)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([P:11](=[O:24])([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:10].C/C(/[O-])=C/C(C)=O.C(OO)(C)(C)C>ClC1C=CC=CC=1>[Cl:10][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:3]=1[C:2]([P:11](=[O:24])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:1]

Inputs

Step One
Name
α-hydroxy-(2,6-dichorobenzyl)-diphenyl phosphine oxide
Quantity
15 g
Type
reactant
Smiles
OC(C1=C(C=CC=C1Cl)Cl)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
vanadyl(IV)
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C/C(=O)C)/[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by crystallization

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=C(C(=O)P(C2=CC=CC=C2)(C2=CC=CC=C2)=O)C(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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